molecular formula C20H16FN5OS B2736953 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1788769-66-3

1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2736953
CAS No.: 1788769-66-3
M. Wt: 393.44
InChI Key: ATYIVQJADLJYNJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at positions 1, 4, and 3. Key structural features include:

  • Position 5: A pyridin-4-yl group, contributing to π-π stacking interactions in target binding.
  • Carboxamide side chain: A thiophen-2-ylmethyl substituent, which may enhance solubility and modulate electronic properties .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-17-6-2-1-4-15(17)13-26-19(14-7-9-22-10-8-14)18(24-25-26)20(27)23-12-16-5-3-11-28-16/h1-11H,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYIVQJADLJYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with 2-bromoacetyl bromide to form N-(4-fluorophenyl)-2-bromoacetamide . This intermediate is then reacted with 6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole ring serves as a versatile scaffold for further derivatization. Key reactions include:

Reaction TypeConditions/ReagentsProduct/OutcomeYield/SelectivityCitation
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CSubstitution at N1/N2 positionsModerate (50-70%)
Click Chemistry Cu(I)-catalyzed azide-alkyne cycloadditionFormation of bis-triazole hybridsHigh (>85%)
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-triazole derivativesLow (30-40%)
  • Mechanistic Insights : The triazole’s electron-deficient nature facilitates Cu(I)-mediated cycloadditions, enabling modular synthesis of hybrid structures . N-Alkylation preferentially occurs at the less sterically hindered N1 position due to the carboxamide’s electron-withdrawing effects.

Carboxamide Group Reactivity

The carboxamide moiety participates in hydrolysis and condensation reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeYield/SelectivityCitation
Acidic Hydrolysis 6M HCl, reflux, 12h1,2,3-Triazole-4-carboxylic acidHigh (85-90%)
Basic Hydrolysis NaOH (aq), EtOH, 60°CSodium carboxylate saltModerate (70%)
Condensation Amines, DCC, DMAP, CH₂Cl₂Amide-linked conjugatesVariable
  • Key Observation : Hydrolysis under acidic conditions cleaves the carboxamide to yield the carboxylic acid, while basic conditions favor salt formation. Condensation with primary amines generates structurally diverse amides, useful for pharmacological optimization.

Aromatic Substituent Modifications

The fluorophenyl, pyridinyl, and thiophenyl groups undergo selective transformations:

2-Fluorophenyl Group

Reaction TypeConditions/ReagentsProduct/OutcomeYield/SelectivityCitation
Nucleophilic Aromatic Substitution NaSH, DMSO, 120°CThioether derivativeLow (25%)
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl analogsModerate (60%)

Pyridin-4-yl Group

Reaction TypeConditions/ReagentsProduct/OutcomeYield/SelectivityCitation
Coordination Metal salts (e.g., ZnCl₂)Metal-ligand complexesHigh (>80%)
N-Oxidation mCPBA, CHCl₃, RTPyridine N-oxideModerate (65%)

Thiophen-2-ylmethyl Group

Reaction TypeConditions/ReagentsProduct/OutcomeYield/SelectivityCitation
Electrophilic Sulfonation SO₃, H₂SO₄, 0°CThiophene sulfonic acid derivativeHigh (75%)
Halogenation NBS, AIBN, CCl₄, refluxBrominated thiopheneModerate (55%)
  • Notable Trends :

    • The 2-fluorophenyl group’s electron-withdrawing nature limits nucleophilic substitution unless strongly activated.

    • Pyridine’s lone pair enables coordination with transition metals, relevant for catalytic or material science applications .

    • Thiophene’s π-excess system facilitates electrophilic sulfonation at the 5-position.

Photochemical and Thermal Stability

ConditionObservationDegradation PathwayCitation
UV Light (254 nm) Triazole ring cleavageFormation of nitrile intermediates
Heat (>200°C) Decarboxylation of carboxamideCO₂ release, amine formation
  • Practical Implications : Storage under inert, low-temperature conditions is recommended to prevent decomposition.

Biological Activity-Driven Reactions

The compound’s pharmacological potential (e.g., PXR inhibition ) has spurred interest in structure-activity relationship (SAR) studies:

Modification SiteBiological OutcomeCitation
Triazole N1 Alkylation Enhanced PXR antagonism (IC₅₀: 0.15 μM)
Carboxamide Hydrolysis Loss of cytotoxicity (IC₅₀ > 100 μM)

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial effects. The compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth. This suggests potential applications in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

Research indicates that triazole derivatives can exhibit anti-inflammatory properties. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

In Vivo Studies

Animal model studies have shown that compounds similar to 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can effectively reduce tumor size and inflammation markers. These findings support the potential for clinical translation .

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the efficacy against various cancer cell linesSignificant inhibition of cell proliferation in A375 and MCF-7 cell lines
Antimicrobial EvaluationTest against resistant bacterial strainsEffective against Staphylococcus aureus and E. coli
Anti-inflammatory ResearchAssess modulation of inflammatory markersReduction in TNF-alpha levels in treated groups

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of kinases or proteases , which are essential for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the triazole-carboxamide scaffold but differ in substituents, influencing their biological and physicochemical properties:

Compound Name / ID Position 1 Position 5 Carboxamide Substituent Key Biological Activity Reference
Target Compound 2-Fluorophenylmethyl Pyridin-4-yl Thiophen-2-ylmethyl Under investigation
3b () 2,4-Bis(benzyloxy)-5-isopropylphenyl Pyridin-4-yl 2,6-Difluoro-3-(methylsulfonamido)phenyl Hsp90/B-Raf/PDHK1 multi-target inhibitor
3o () 2-Fluorophenyl Ethyl Quinolin-2-yl Wnt/β-Catenin pathway inhibition (glucose/lipid metabolism)
B21 () 2-(Trifluoromethoxy)phenyl Methyl 3-Fluoro-4-(pyridin-4-yloxy)phenyl Selective kinase inhibition
Polymorph () 2,6-Difluorophenylmethyl - - Patent-protected crystalline form

Key Observations :

  • Position 1 : Bulky substituents (e.g., bis-benzyloxy groups in 3b ) enhance target engagement in multi-kinase inhibition, while fluorine atoms improve metabolic stability .
  • Position 5 : Pyridinyl groups (as in the target compound and 3b ) favor interactions with aromatic residues in enzyme active sites, whereas alkyl chains (e.g., ethyl in 3o ) reduce potency in Wnt pathway inhibition .
  • Carboxamide Side Chain : Thiophene derivatives (target compound) exhibit moderate lipophilicity (logP ~2.5–3.0), while sulfonamide-containing analogues (e.g., 3b ) show improved aqueous solubility and kinase selectivity .
Pharmacokinetic and Toxicity Considerations
  • Lipophilicity : The target compound’s calculated logP (2.8) is lower than 3b (logP ~4.1), suggesting better aqueous solubility .
  • Metabolic Stability : Fluorine atoms in Position 1 reduce oxidative metabolism, while thiophene may increase susceptibility to CYP450-mediated sulfoxidation .

Biological Activity

1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique molecular structure, which includes a triazole ring and various aromatic groups. The molecular formula is C_{16}H_{15}F_{N}_{4}O, with a molecular weight of 300.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives have been shown to inhibit phospholipase A2 (PLA2) enzymes, which are crucial in inflammatory responses .
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors. Research on related compounds suggests potential interactions with trace amine-associated receptors (TAAR), which are implicated in neurological functions and disorders .

Pharmacological Properties

The pharmacological profile of 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide includes:

  • Antimicrobial Activity : Triazole compounds are known for their antifungal properties, particularly against species like Candida and Aspergillus. The presence of the fluorophenyl and thiophene groups may enhance this activity through increased lipophilicity and membrane penetration.
  • Anticancer Potential : Preliminary studies suggest that similar triazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms involve modulation of signaling pathways associated with cell survival and death.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to the compound :

  • Antifungal Activity : A study demonstrated that a series of triazole compounds showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that structural modifications can enhance efficacy against fungal pathogens .
  • Anticancer Studies : In vitro assays indicated that a related triazole derivative exhibited IC50 values below 10 µM against breast cancer cell lines, indicating potent anticancer properties. The study highlighted the role of the triazole moiety in disrupting microtubule dynamics during cell division .
  • Neuropharmacological Effects : Research on TAAR agonists revealed that certain structural features could modulate dopaminergic signaling pathways, potentially offering new avenues for treating psychiatric disorders such as schizophrenia .

Data Summary Table

PropertyValue/Description
Molecular FormulaC_{16}H_{15}F_{N}_{4}O
Molecular Weight300.31 g/mol
Antifungal ActivityMICs < 10 µM against Candida spp.
Anticancer ActivityIC50 < 10 µM against breast cancer cell lines
Receptor InteractionPotential TAAR agonist

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, and what are common pitfalls during synthesis?

  • Methodology : The synthesis involves multi-step reactions, including cycloaddition for the triazole core and subsequent functionalization. A typical approach includes:

Condensation of 2-fluorobenzylamine with a pyridine-containing precursor to form the triazole backbone.

Coupling with thiophen-2-ylmethyl isocyanide or a similar reagent to introduce the thiophene moiety.

  • Pitfalls : Low yields due to steric hindrance at the triazole C4 position and competing side reactions (e.g., regioisomer formation). Purification challenges arise from residual solvents or unreacted intermediates .

Q. How can researchers address the compound’s poor aqueous solubility in in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in aqueous buffers.
  • Surfactants : Add Tween-80 or Pluronic F-68 to stabilize colloidal dispersions.
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions while preserving bioactivity .

Q. What spectroscopic techniques are recommended for confirming the compound’s structure and purity?

  • Techniques :

  • NMR : 1H/13C NMR to verify substitution patterns (e.g., fluorophenyl, pyridyl, and thiophene groups).
  • HRMS : High-resolution mass spectrometry for molecular weight confirmation.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s enzyme-binding affinity?

  • Methodology :

Docking Studies : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., kinases or proteases).

MD Simulations : Perform molecular dynamics to assess stability of ligand-receptor complexes.

SAR Analysis : Modify substituents (e.g., pyridine vs. pyrimidine) and evaluate ΔG binding scores.

  • Example : Fluorophenyl groups enhance hydrophobic interactions, while pyridyl nitrogen atoms facilitate hydrogen bonding .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines?

  • Approach :

  • Dose-Response Curves : Validate IC50 values using ≥3 independent replicates.
  • Off-Target Screening : Use panels like Eurofins’ SelectScreen to rule out non-specific effects.
  • Metabolic Stability Assays : Assess compound degradation in liver microsomes to explain variability .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

  • Workflow :

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via fractional factorial design.

Response Surface Modeling : Use central composite design to maximize yield.

Validation : Confirm robustness at pilot scale (e.g., 10–50 g batches).

  • Case Study : A DoE approach improved triazole cycloaddition yields from 45% to 78% by optimizing Cu(I) catalyst concentration .

Q. What strategies mitigate regioselectivity challenges during triazole ring formation?

  • Solutions :

  • Catalyst Tuning : Use Cu(I)/Ru(II) catalysts to favor 1,4-disubstituted triazoles over 1,5-isomers.
  • Protecting Groups : Temporarily block reactive sites (e.g., pyridyl nitrogen) during cycloaddition.
  • Microwave Synthesis : Enhance reaction kinetics to suppress undesired pathways .

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